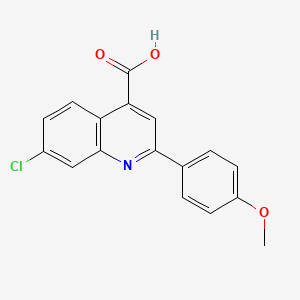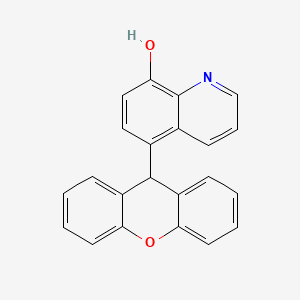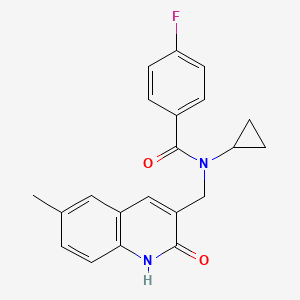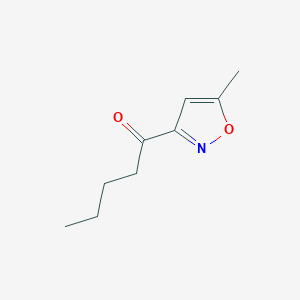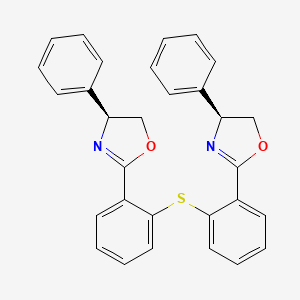
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is a complex organic compound that features a sulfane group bonded to two oxazoline rings, each substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane typically involves the reaction of 2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)thiol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by reaction with a suitable electrophile to form the desired sulfane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane undergoes various chemical reactions, including:
Reduction: Reduction of the oxazoline rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazoline derivatives
Substitution: Functionalized phenyl derivatives.
科学研究应用
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane has several applications in scientific research:
作用机制
The mechanism by which Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, while the sulfane group can undergo redox reactions, influencing the compound’s biological activity . The pathways involved often include modulation of oxidative stress and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Similar in having a sulfane group but differs in the presence of hydroxyl groups instead of oxazoline rings.
Bis(phenylsulfonyl)methane: Features a sulfone group and is used in different synthetic applications.
Bisphenol A: Contains phenol groups linked by a methylene bridge, widely used in plastics.
Uniqueness
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is unique due to its combination of oxazoline rings and a sulfane group, providing distinct chemical reactivity and potential for diverse applications in various fields .
属性
分子式 |
C30H24N2O2S |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]sulfanylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O2S/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m1/s1 |
InChI 键 |
OCVQKVUPRNCCNU-CLJLJLNGSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

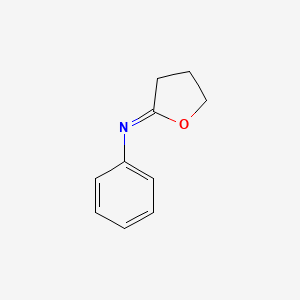
![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
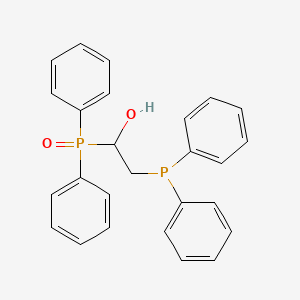
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)

![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
